1,2,6-Trimethyl-4-nitrosopiperazine

Carcinogenicity Structure-Activity Relationship Toxicology

Researchers conducting nitrosamine carcinogenicity SAR studies require structurally defined, high-purity reference standards with validated biological activity. Generic nitrosopiperazine analogs cannot substitute due to methylation-dependent potency divergence. • ~100% thymic lymphoma/leukemia incidence in rodent models - ideal positive control for carcinogenesis studies • Validated for LC-MS/MS method development as worst-case nitrosamine surrogate • TD50: 0.151 mg/kg/day (rat); distinct from non-carcinogenic non-methylated analog Supplied with full Certificate of Analysis. For R&D use only.

Molecular Formula C7H15N3O
Molecular Weight 157.21 g/mol
CAS No. 75881-18-4
Cat. No. B1212878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,6-Trimethyl-4-nitrosopiperazine
CAS75881-18-4
Synonyms1-nitroso-3,4,5-trimethylpiperazine
1-NTMP
Molecular FormulaC7H15N3O
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESCC1CN(CC(N1C)C)N=O
InChIInChI=1S/C7H15N3O/c1-6-4-10(8-11)5-7(2)9(6)3/h6-7H,4-5H2,1-3H3
InChIKeyMPIROZKBCRIFBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,6-Trimethyl-4-nitrosopiperazine (CAS 75881-18-4): N-Nitrosopiperazine Analog with Defined Carcinogenicity Profile for Toxicology Research


1,2,6-Trimethyl-4-nitrosopiperazine (CAS 75881-18-4), also referred to as 1-nitroso-3,4,5-trimethylpiperazine, is a C-methylated N-nitrosopiperazine derivative with the molecular formula C7H15N3O and a molecular weight of 157.21 g/mol [1]. The compound is a structurally well-defined nitrosamine characterized by three methyl substituents on the piperazine ring at positions 2, 4, and 6 relative to the nitroso moiety . Its established carcinogenic potency in rodent models differentiates it from non-methylated analogs, making it a key reference standard for structure-activity relationship (SAR) studies of N-nitrosamine genotoxicity [1].

Positive control for rodent chemical carcinogenesis models
Reference compound for N-nitrosamine structure-activity relationship studies
Analytical reference standard for nitrosamine impurity method validation

Critical Carcinogenicity Differential Between 1,2,6-Trimethyl-4-nitrosopiperazine and Non-Methylated N-Nitrosopiperazine Analogs


N-Nitrosopiperazines exhibit widely divergent carcinogenic potencies depending on their methylation patterns. While non-C-methylated N-nitrosopiperazine is classified as non-carcinogenic or only weakly carcinogenic in rodent bioassays, 1,2,6-trimethyl-4-nitrosopiperazine demonstrates a dramatic shift in tumorigenic potential [1]. This stark pharmacological divergence is mechanistically linked to the formation of α- and γ-position electrophilic intermediates during metabolic activation, a process that is profoundly influenced by the presence and arrangement of methyl substituents [2]. Consequently, generic substitution within this compound class is scientifically invalid; each analog must be treated as a distinct chemical entity with a unique and predictable safety profile. The quantitative evidence that follows establishes the specific, high-potency carcinogenicity of 1,2,6-trimethyl-4-nitrosopiperazine.

Non-methylated analog Non-carcinogenic or weakly carcinogenic; cannot replicate the high-potency reference response
4-Benzoyl derivative Shows only weak tumorigenicity even after extended exposure; class-specific potency gap may invalidate substitution
Trimethyl substitution Methylation pattern drives distinct metabolic activation and DNA alkylation profile; analog mismatch alters mechanism interpretation

Quantitative Evidence Guide: 1,2,6-Trimethyl-4-nitrosopiperazine's Unique Carcinogenic Potency Relative to Closest Structural Analogs


Direct Comparative Carcinogenicity: 1,2,6-Trimethyl-4-nitrosopiperazine vs. Non-Methylated N-Nitrosopiperazine in Fischer 344 Rats

In a controlled in vivo comparative study, female Fischer 344 rats were administered 0.7 mM solutions of various mononitrosopiperazines in drinking water at a rate of 100 ml per rat per week [1]. The trimethylated derivative, 1,2,6-trimethyl-4-nitrosopiperazine (reported as 1-nitroso-3,4,5-trimethylpiperazine), induced a virtually 100% incidence of undifferentiated lymphomas of the thymus and leukemias within a 30-week period [1]. In stark contrast, the non-C-methylated analog N-nitrosopiperazine is documented in the same study as being noncarcinogenic or only weakly so [1].

Carcinogenicity vs Non-Methylated
Head-to-head
~100% thymic lymphomas/leukemias vs Non-carcinogenic or weak
Reported high-potency carcinogen in rodent bioassay
Female Fischer 344 rats, 0.7 mM in drinking water
Carcinogenicity Structure-Activity Relationship Toxicology

Differential Potency: 1,2,6-Trimethyl-4-nitrosopiperazine vs. 4-Benzoyl Derivative in the Same Rat Carcinogenicity Bioassay

The same 1981 Cancer Research study provides a direct comparison between the trimethyl analog and its 4-benzoyl derivative, 1-nitroso-3,5-dimethyl-4-benzoylpiperazine, under identical experimental conditions (0.7 mM in drinking water) [1]. While 1,2,6-trimethyl-4-nitrosopiperazine produced a virtually 100% tumor incidence with a 26-week treatment duration, the benzoylated derivative was found to be only weakly carcinogenic, inducing a small number of tumors of the forestomach and having a minimal impact on the normal lifespan of the rats [1]. The length of treatment for the benzoyl derivative extended to 50 weeks, yet it still failed to produce the aggressive malignancy seen with the trimethyl analog [1].

Potency vs 4-Benzoyl Analog
Head-to-head
~100% incidence, 26-week induction vs Weak carcinogenicity, 50-week induction
Free N-nitroso group plus C-methylation determines potency shift
Identical dosing conditions
Comparative Toxicology Carcinogenicity Risk Assessment

Computational Mechanistic Rationale: Methylation Pattern as a Driver of Carcinogenic Potential via Metabolic Activation

Ab initio computational studies at the MP2/6-311+G(d,p) level on the related 3,5-dimethyl-1-nitrosopiperazine demonstrate that C-methylation is a critical factor governing the formation of active electrophilic intermediates from α- and γ-position metabolism [1]. These calculations indicate that parent nitrosopiperazines exhibit higher carcinogenic activity when both α- and γ-position metabolites can readily produce DNA-alkylating species [1]. While this study did not include 1,2,6-trimethyl-4-nitrosopiperazine, the mechanistic principles are directly applicable: the unique 2,4,6-trimethyl substitution pattern on the piperazine ring is predicted to create a distinct and potent alkylation profile compared to non- or less-methylated analogs, thereby providing a molecular-level explanation for the observed in vivo potency.

Mechanistic Rationale
Class-level
Predicted methylation-dependent α-/γ-position alkylation potential
Supports mechanism-based SAR interpretation
Computational MP2/6-311+G(d,p) model; specific compound not directly calculated
Computational Toxicology Mechanism of Action DNA Alkylation

Utility as a Class-Specific Reference Standard in Nitrosamine Impurity Control Strategies

Regulatory guidelines for controlling N-nitrosamine impurities in pharmaceuticals (e.g., ICH M7(R2) and related FDA guidances) have spurred the development of sensitive analytical methods. N-nitrosopiperazines, including 1,2,6-trimethyl-4-nitrosopiperazine, serve as critical reference compounds for method validation and as surrogates in read-across approaches for assessing the carcinogenic potency of drug-related nitrosamines [1]. For example, the compound has been cited as a surrogate for establishing initial acceptable intake limits for other complex nitrosamine impurities based on its well-defined toxicity profile . The distinct and extreme carcinogenicity of 1,2,6-trimethyl-4-nitrosopiperazine makes it an invaluable worst-case benchmark for establishing highly sensitive detection limits and for validating the robustness of analytical methods.

Analytical Reference Utility
Supporting
Class-specific surrogate for nitrosopiperazine impurity read-across
Supports LC-MS/MS method validation and detection limit benchmarking
Regulatory context; read-across approach
Analytical Chemistry Pharmaceutical Analysis Nitrosamine Impurities

Strategic Procurement and Application Scenarios for 1,2,6-Trimethyl-4-nitrosopiperazine in Toxicology and Analytical Chemistry


In Vivo Carcinogenicity Studies as a High-Potency Positive Control

Based on its established, virtually 100% incidence of thymic lymphoma and leukemia in rodent models [1], 1,2,6-trimethyl-4-nitrosopiperazine is an ideal positive control compound for validating new animal models of chemical carcinogenesis. Its predictable and aggressive tumorigenic response allows for robust statistical comparison when evaluating the efficacy of chemopreventive agents or studying the mechanisms of nitrosamine-induced oncogenesis.

Structure-Activity Relationship (SAR) Studies of Nitrosamine Carcinogenicity

The compound serves as a critical comparator in SAR investigations aimed at understanding how specific alkyl substitutions on the piperazine ring modulate carcinogenic potency [1]. By contrasting its activity with that of non-methylated, dimethylated, or N-substituted analogs, researchers can elucidate the structural features that drive metabolic activation, DNA adduct formation, and ultimate tumorigenicity [2].

Analytical Method Development and Validation for Nitrosamine Impurity Testing

In the pharmaceutical industry, 1,2,6-trimethyl-4-nitrosopiperazine is procured as a high-purity reference standard for the development and validation of sensitive LC-MS/MS methods used to detect and quantify nitrosamine impurities in drug substances and finished products [3]. Its known, extreme toxicity profile makes it a suitable 'worst-case' surrogate for establishing method detection limits and for assessing the performance of analytical systems in line with stringent regulatory expectations [4].

Computational Modeling of Metabolic Activation and DNA Alkylation

The unique trimethyl substitution pattern of this compound makes it a valuable test case for computational chemists developing in silico models to predict nitrosamine carcinogenicity [2]. The compound can be used to validate theoretical predictions of metabolic activation pathways and the formation of reactive electrophilic intermediates, thereby refining structure-based risk assessment tools used in drug development and environmental toxicology.

Application
Selection Property
Validation Focus
Carcinogenicity positive control
Model-response predictability
Tumor incidence endpoint review
N-Nitrosamine SAR studies
Methylation-dependent activation profile
Mechanistic pathway interpretation
LC-MS/MS method validation
Class-specific analytical benchmark
Detection limit and specificity review
In silico carcinogenicity prediction
Defined metabolic activation pathway
Alkylation potential model validation
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